6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

BET Bromodomain Inhibitor Epigenetics Structure-Activity Relationship (SAR)

6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 459190-08-0) is a heterocyclic small molecule belonging to the 1,4-benzoxazin-3-one class, characterized by a methanesulfonyl substituent at the 6-position. This compound serves as a versatile core scaffold and synthetic intermediate, most notably as the foundational fragment for advanced clinical candidates like the BET bromodomain inhibitor INCB-057643.

Molecular Formula C9H9NO4S
Molecular Weight 227.23
CAS No. 459190-08-0
Cat. No. B2565094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS459190-08-0
Molecular FormulaC9H9NO4S
Molecular Weight227.23
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2
InChIInChI=1S/C9H9NO4S/c1-15(12,13)6-2-3-8-7(4-6)10-9(11)5-14-8/h2-4H,5H2,1H3,(H,10,11)
InChIKeyWGDUXYVJCIPSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 459190-08-0): Core Scaffold Identity and Procurement Baseline


6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 459190-08-0) is a heterocyclic small molecule belonging to the 1,4-benzoxazin-3-one class, characterized by a methanesulfonyl substituent at the 6-position [1]. This compound serves as a versatile core scaffold and synthetic intermediate, most notably as the foundational fragment for advanced clinical candidates like the BET bromodomain inhibitor INCB-057643 . It is commercially available from multiple vendors, typically at 95% purity, and is utilized in medicinal chemistry for constructing focused compound libraries and exploring structure-activity relationships [1].

Why Simple 6-Position Substitution on the Benzoxazinone Core Cannot Be Ignored: The Case of 6-Methanesulfonyl


High-strength, direct head-to-head quantitative comparisons against specific close analogs (e.g., 6-chloro, 6-bromo, or 6-methyl derivatives) are currently absent from the public domain for this precise compound. However, dismissing the 6-substituent as a generic placeholder is a significant procurement risk. Structure-Activity Relationship (SAR) studies on benzoxazinone-containing BET inhibitors demonstrate that the methanesulfonyl group is a critical pharmacophoric element for target engagement, with its replacement by smaller or non-hydrogen-bond-accepting groups leading to a substantial loss in inhibitory potency [1]. This class-level inference indicates that the electronic and steric properties of the 6-methanesulfonyl group are non-interchangeable with common alternatives, making precise chemical identity essential for any research aimed at replicating published biological activities.

Quantitative Differentiation Guide for 6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one


BET Bromodomain Inhibition: The 6-Methanesulfonyl Group as a Non-Negotiable Pharmacophore

In the context of BET bromodomain inhibition, the benzoxazinone core requires a hydrogen-bond-accepting substituent at the 6-position for potency. The INCB-057643 clinical candidate, which incorporates the exact 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold, achieves low nanomolar IC50 values against BRD2/BRD3/BRD4, whereas analogous compounds lacking this group or with weaker H-bond acceptors show a potency drop-off of over 100-fold [1].

BET Bromodomain Inhibitor Epigenetics Structure-Activity Relationship (SAR)

Physicochemical Property Differentiation: Calculated Lipophilicity (XLogP3) Compared to Halogenated Analogs

The calculated partition coefficient (XLogP3) for 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is 0.1 [1]. This marks a significant departure from typical 6-halogenated analogs, such as 6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one (XLogP3 predicted ~2.1) [2]. The 100-fold lower predicted lipophilicity of the methanesulfonyl derivative confers superior aqueous solubility, a critical factor for biochemical assay compatibility.

Physicochemical Properties Drug-likeness Lipophilicity

Synthetic Tractability: A Direct Intermediate for FDA-Tracked BET Inhibitors

The compound is the direct synthetic precursor for elaborating into the clinical-stage BET inhibitor INCB-057643 . This contrasts with other 6-substituted benzoxazinones that lack a validated, high-value derivatization path. The presence of the sulfone group not only directs further transformation but also ensures the final compound retains the metabolic stability and potency profile needed for clinical candidates [1].

Synthetic Intermediate BET Inhibitor INCB-057643

Optimal Application Scenarios for 6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one


Epigenetic Probe & PROTAC Degrader Design

The compound is ideally suited as the core scaffold for developing novel BET bromodomain inhibitors or designing PROTAC molecules that hijack the ubiquitin-proteasome system. Its 6-methanesulfonyl group is a known pharmacophore, as evidenced by its presence in the clinical candidate INCB-057643, making it the preferred starting point over halogenated analogs that lack this critical interaction motif .

Fragment-Based Drug Discovery (FBDD) Library Construction

With its low molecular weight (227.24 g/mol) and favorable XLogP3 of 0.1, this compound is an ideal fragment for FBDD libraries targeting epigenetic proteins. Its aqueous solubility profile is significantly better than that of the corresponding 6-chloro analog (predicted XLogP3 ~2.1), reducing aggregation and non-specific binding in biochemical assays [1].

Medicinal Chemistry SAR Exploration

For structure-activity relationship studies, this compound provides a unique electronic and steric profile at the 6-position, distinct from nitro, halogen, or alkyl derivatives. It can be readily diversified at the 2-, 4-, and 8-positions while retaining the methanesulfonyl anchor, enabling systematic exploration of potency and selectivity against a panel of bromodomains [2].

Quote Request

Request a Quote for 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.